The compound 2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-1-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one, also known as Mevidalen (LY3154207), is a synthetic organic molecule classified as a positive allosteric modulator of the human dopamine D1 receptor. It has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly Parkinson's disease dementia and dementia with Lewy bodies. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in these conditions .
The synthesis of Mevidalen involves several key steps that include the formation of the isoquinoline core and the introduction of various functional groups. A detailed synthesis pathway has been outlined in various studies, emphasizing the use of specific reagents and conditions to achieve high yields and purity.
Mevidalen's molecular structure can be described as follows:
The crystal structure of Mevidalen has been analyzed, revealing insights into its binding interactions with the D1 receptor, particularly at the intracellular loop region .
Mevidalen participates in various chemical reactions that highlight its functional versatility:
Mevidalen acts primarily through positive allosteric modulation of the dopamine D1 receptor:
Studies have demonstrated that Mevidalen can increase locomotor activity and improve cognitive performance in various animal models, suggesting its potential utility in treating symptoms related to dopamine deficiency .
Relevant analyses have shown that Mevidalen maintains structural integrity during typical storage conditions used in pharmaceutical settings .
Mevidalen is primarily being explored for its therapeutic potential in treating:
The compound's ability to enhance cognitive functions while minimizing side effects associated with traditional dopamine agonists makes it a promising candidate for further clinical development. Its ongoing clinical trials aim to establish efficacy and safety profiles necessary for regulatory approval .
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3